molecular formula C19H15B B3044469 1-(bromomethyl)-3,5-diphenylbenzene CAS No. 100094-00-6

1-(bromomethyl)-3,5-diphenylbenzene

Cat. No.: B3044469
CAS No.: 100094-00-6
M. Wt: 323.2 g/mol
InChI Key: NHDNIBJXNLUUSH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-diphenylbenzene is a versatile aromatic building block designed for advanced research and development, particularly in the fields of organic electronics and pharmaceutical sciences. Its molecular architecture, featuring a central benzene ring functionalized with a reactive bromomethyl group and two phenyl substituents, makes it an invaluable precursor in synthetic chemistry. The bromomethyl group is highly reactive in nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to efficiently construct more complex molecular systems . The 3,5-diphenylbenzene core is a scaffold of significant interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Research indicates that derivatives of 3,5-diphenylbenzene can improve the thermal properties, photophysical characteristics, and film formation abilities of light-emitting materials . This compound serves as a critical intermediate for synthesizing such derivatives through various coupling and functionalization strategies, enabling the fine-tuning of material properties for specific applications. In pharmaceutical and agrochemical research, this compound can be utilized as a key intermediate in the synthesis of active ingredients and complex organic molecules. Its structure allows for strategic derivatization, facilitating the exploration of structure-activity relationships in drug discovery campaigns. Researchers value this chemical for its ability to act as a cornerstone in the construction of dendrimers, liquid crystals, and custom-designed ligands for catalysis, underscoring its broad utility in cutting-edge scientific investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

100094-00-6

Molecular Formula

C19H15B

Molecular Weight

323.2 g/mol

IUPAC Name

1-(bromomethyl)-3,5-diphenylbenzene

InChI

InChI=1S/C19H15Br/c20-14-15-11-18(16-7-3-1-4-8-16)13-19(12-15)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

NHDNIBJXNLUUSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CBr)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 1-(Bromomethyl)-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-3,5-diphenylbenzene (often referred to as 3,5-diphenylbenzyl bromide ) is a specialized electrophile derived from the m-terphenyl scaffold. Unlike simple benzyl bromides, this molecule features two phenyl rings at the meta positions relative to the reactive bromomethyl group. This unique geometry creates a semi-rigid, hydrophobic "cleft" or "pocket" around the reactive center.

This guide details the physicochemical properties, synthesis protocols, and critical applications of this compound, specifically focusing on its role in constructing sterically demanding ligands (NHCs, phosphines) and supramolecular architectures (dendrimers, rotaxanes).

Part 1: Structural Analysis & Electronic Properties

The m-Terphenyl Scaffold

The core utility of this molecule stems from its 3,5-diphenyl substitution pattern .

  • Steric Shielding: The two flanking phenyl rings create significant steric bulk, protecting the benzylic position from approach by large nucleophiles while allowing smaller species to react. This is often exploited to enforce kinetic stability in downstream metal complexes.

  • Solubility: The lipophilic terphenyl core renders the molecule highly soluble in non-polar organic solvents (toluene, DCM, chloroform) but virtually insoluble in water.

  • Electronic Effects: While the phenyl rings extend the

    
    -system, the methylene spacer (
    
    
    
    ) insulates the bromide from direct conjugation. However, the inductive electron-withdrawing nature of the aryl core makes the benzylic carbon highly electrophilic.
Physicochemical Data Table
PropertyValue / Description
IUPAC Name 1-(Bromomethyl)-3,5-diphenylbenzene
Formula

Molecular Weight 323.23 g/mol
Physical State White to off-white crystalline solid
Melting Point Approx. 95–105 °C (Dependent on polymorph/purity)
Solubility Soluble:

,

, THF, Toluene.[1] Insoluble:

.
Reactivity High

reactivity; Lachrymator; Moisture sensitive.

Part 2: Synthesis & Purification Protocol

The most reliable synthesis route involves the radical bromination of the methyl precursor, 5-methyl-1,3-diphenylbenzene (also known as 3,5-diphenyltoluene).

Precursor Synthesis (Suzuki Coupling)

If the methyl precursor is not available, it is synthesized via Suzuki-Miyaura coupling:

  • Reactants: 3,5-Dibromotoluene + Phenylboronic acid (2.2 equiv).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
Radical Bromination Protocol (Wohl-Ziegler Reaction)

Safety Note: This reaction uses radical initiators and generates HBr. Perform in a fume hood.

Reagents:

  • Substrate: 5-Methyl-1,3-diphenylbenzene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (catalytic, 5 mol%)

  • Solvent:

    
     (classic) or Trifluorotoluene (green alternative), anhydrous.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the methyl-terphenyl precursor in the solvent (0.1 M concentration) under Argon.

  • Addition: Add NBS and the radical initiator.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–12 hours. Monitor via TLC (Reaction is complete when the starting material spot disappears).

    • Visual Cue: Succinimide (byproduct) is less soluble and will float/precipitate as the reaction proceeds.

  • Filtration: Cool the mixture to 0°C to precipitate remaining succinimide. Filter through a celite pad.

  • Workup: Wash the filtrate with water (

    
    ) to remove traces of succinimide/HBr. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethyl Acetate or Cyclohexane.

Synthesis Pathway Diagram

SynthesisPathway Precursor 3,5-Dibromotoluene Intermediate 5-Methyl-1,3-diphenylbenzene (Methyl-Terphenyl) Precursor->Intermediate Suzuki Coupling Reagents1 Phenylboronic acid Pd(PPh3)4, Base Product 1-(Bromomethyl)-3,5-diphenylbenzene Intermediate->Product Wohl-Ziegler Reagents2 NBS, AIBN Reflux (Radical Bromination)

Caption: Figure 1. Two-step synthesis pathway from commercially available 3,5-dibromotoluene to the target benzyl bromide.

Part 3: Reactivity Profile & Applications

Nucleophilic Substitution ( )

The benzylic bromide is an excellent leaving group. However, the reaction rate is modulated by the flanking phenyl rings.

  • Mechanism: Primary

    
     attack.
    
  • Steric Constraint: Nucleophiles must approach through the "cleft." Linear nucleophiles (azides, cyanides) react rapidly. Bulky nucleophiles (secondary amines, tertiary phosphines) react slower and may require elevated temperatures.

Key Applications
A. Bulky Ligand Synthesis (NHCs & Phosphines)

Researchers use this scaffold to create "bowl-shaped" ligands that protect metal centers.

  • N-Alkylation: Reacting with imidazoles yields precursors for N-Heterocyclic Carbenes (NHCs). The terphenyl wings wrap around the metal center (e.g., Pd, Au), enhancing reductive elimination rates in catalysis.

  • Phosphonium Salts: Reaction with

    
     yields phosphonium salts used in Wittig reactions to install the bulky terphenyl unit into olefins.
    
B. Dendrimer Construction (Fréchet-Type)

The compound serves as a "first-generation" wedge or a peripheral capping agent.

  • Etherification: Reaction with poly-phenolic cores (via Williamson Ether Synthesis using

    
    /18-crown-6) attaches the bulky unit.
    
  • Effect: The 3,5-diphenyl groups prevent back-folding of the dendrimer arms, creating internal voids useful for drug encapsulation.

Reactivity Flowchart

ReactivityTree Core 1-(Bromomethyl)-3,5-diphenylbenzene Rxn1 Reaction w/ Imidazoles Core->Rxn1 Rxn2 Reaction w/ Phosphines (PPh3) Core->Rxn2 Rxn3 Reaction w/ Alkoxides (RO-) Core->Rxn3 Rxn4 Reaction w/ Azides (NaN3) Core->Rxn4 Prod1 Bulky NHC Ligands (Catalysis) Rxn1->Prod1 Prod2 Phosphonium Salts (Wittig Reagents) Rxn2->Prod2 Prod3 Dendrimers / Polyethers (Supramolecular) Rxn3->Prod3 Prod4 Benzylic Azides (Click Chemistry) Rxn4->Prod4

Caption: Figure 2. Divergent reactivity profile demonstrating the utility of the scaffold in ligand design and materials science.

Part 4: Safety & Handling (SDS Summary)

Hazard Class: Corrosive (Category 1B), Lachrymator.

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.

    • Protocol: Always handle in a functioning fume hood. Do not transport open containers outside the hood.

    • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active bromide residues before removal from the hood.

  • Skin/Eye Contact: Causes severe skin burns and eye damage.[2][3]

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2–8°C (Refrigerate). Moisture sensitive (store under inert gas if possible to prevent hydrolysis to the alcohol and HBr).

References

  • Synthesis of m-Terphenyl Derivatives

    • Hart, H., et al. "Synthesis of 1,3,5-Triarylbenzenes." Journal of Organic Chemistry. (Describes the foundational chemistry of the terphenyl core).
    • - Used for structural verification of the core scaffold.

  • Reactivity of Benzyl Bromides

    • BenchChem. "Reactivity of Benzyl Bromide Derivatives in Nucleophilic Substitution." Link

  • Applications in Dendrimers

    • Fréchet, J. M. J. "Dendrimers and other dendritic macromolecules."[4][5][6][7] Science. (Fundamental reference for using 3,5-substituted benzyl bromides in convergent dendrimer synthesis).

  • Safety Data

    • ThermoFisher Scientific.[8] "Safety Data Sheet: Benzyl Bromide Derivatives." Link

Sources

Molecular weight and structural formula of 1-(bromomethyl)-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Utility in Supramolecular Chemistry

Executive Summary

1-(Bromomethyl)-3,5-diphenylbenzene (commonly referred to as 3,5-diphenylbenzyl bromide ) serves as a critical "privileged scaffold" in the synthesis of Fréchet-type dendrimers, rotaxanes, and bulky hydrophobic pharmacophores. Its structural rigidity, derived from the


-terphenyl core, combined with the high reactivity of the benzylic bromide, makes it an ideal electrophile for introducing steric bulk or hydrophobic shielding into drug candidates and advanced materials.

This guide provides a definitive breakdown of its physicochemical properties, a high-fidelity synthesis route favored for pharmaceutical applications (minimizing genotoxic impurities), and self-validating characterization protocols.

Structural Anatomy & Physicochemical Properties[1]

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions. Positions 3 and 5 bear phenyl rings, creating a rigid, planar "terphenyl" wing structure. Position 1 carries a bromomethyl group (


), acting as the reactive handle.
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 5'-(Bromomethyl)-1,1':3',1''-terphenylSystematic naming based on terphenyl core.
Common Name 3,5-Diphenylbenzyl bromideWidely used in dendrimer literature.
Molecular Formula

Molecular Weight 323.23 g/mol Calculated (C: 228.21, H: 15.12, Br: 79.90).
Physical State White to Off-White SolidCrystalline powder.[1]
Solubility DCM, THF, Toluene,

Insoluble in water; sparingly soluble in hexanes.
Reactivity Profile High (

active)
Benzylic bromide is highly susceptible to nucleophilic attack.
Storage 2–8°C, Inert AtmosphereMoisture sensitive; store under Nitrogen/Argon to prevent hydrolysis.
Structural Visualization

The following diagram illustrates the logical assembly of the molecule from its synthons.

Structure Core Benzene Core (1,3,5-substitution) Ph1 Phenyl Group (Position 3) Core->Ph1 Suzuki Coupling Ph2 Phenyl Group (Position 5) Core->Ph2 Suzuki Coupling Linker Bromomethyl Group (Position 1, -CH2Br) Core->Linker Functionalization Molecule 1-(Bromomethyl)- 3,5-diphenylbenzene Ph1->Molecule Ph2->Molecule Linker->Molecule

Figure 1: Structural assembly logic of the 3,5-diphenylbenzyl bromide scaffold.

Synthetic Pathways: The "High-Fidelity" Protocol

While radical bromination of 3,5-diphenyltoluene using N-bromosuccinimide (NBS) is a common academic route, it often yields dibrominated impurities that are difficult to separate. For drug development and high-precision materials, the Appel Reaction starting from the alcohol precursor is the superior method due to its mild conditions and high product purity.

Pathway Overview
  • Suzuki Coupling: 3,5-Dibromotoluene + Phenylboronic acid

    
     3,5-Diphenyltoluene.
    
  • Oxidation: 3,5-Diphenyltoluene

    
     3,5-Diphenylbenzoic acid (or aldehyde).
    
  • Reduction: Acid/Aldehyde

    
    3,5-Diphenylbenzyl alcohol .
    
  • Appel Bromination: Alcohol

    
    3,5-Diphenylbenzyl bromide .
    
Detailed Protocol: Appel Bromination (Step 4)

Target: Conversion of 3,5-diphenylbenzyl alcohol to the bromide.

Reagents:

  • Precursor: 3,5-Diphenylbenzyl alcohol (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.25 equiv)[2]
    
  • Triphenylphosphine (

    
    ) (1.25 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-diphenylbenzyl alcohol (10 mmol) and

    
      (12.5 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
    
  • Addition: Dissolve

    
      (12.5 mmol) in minimal DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow.[2]
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Self-Validation Check (TLC): Monitor using Hexane/EtOAc (8:2). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench & Workup: Quench the reaction with saturated

    
     solution (20 mL). Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Dry the combined organics over

    
    , filter, and concentrate in vacuo. The residue will contain the product and triphenylphosphine oxide (
    
    
    
    ).
  • Isolation: Purify via flash column chromatography (Silica gel, 100% Hexanes

    
     5% EtOAc/Hexanes). The non-polar bromide elutes first; the polar TPPO remains on the column.
    

SynthesisWorkflow Start 3,5-Diphenylbenzyl Alcohol (Solubilized in DCM) Reagents Add CBr4 + PPh3 (0°C, Dropwise) Start->Reagents Intermediate Oxyphosphonium Intermediate (In situ) Reagents->Intermediate Activation Reaction Nucleophilic Substitution (SN2) (Room Temp, 2-4h) Intermediate->Reaction Bromide Attack QC QC Check: TLC (Disappearance of Polar Spot) Reaction->QC Workup Workup & Chromatography (Remove TPPO byproduct) QC->Workup Pass Product Purified 3,5-Diphenylbenzyl Bromide Workup->Product

Figure 2: Workflow for the Appel bromination, ensuring high regioselectivity and purity.

Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.55 ppm (s, 2H, 
      
      
      
      ): This singlet is the diagnostic peak. If it appears at
      
      
      4.7–4.8, you likely have unreacted alcohol. If split or shifted, suspect hydrolysis.
    • 
       7.35–7.50 ppm (m, 6H, Phenyl meta/para).
      
    • 
       7.60–7.65 ppm (m, 4H, Phenyl ortho).
      
    • 
       7.68 ppm (d, 2H, Core Ar-H positions 2,6).
      
    • 
       7.75 ppm (t, 1H, Core Ar-H position 4).
      
Mass Spectrometry (MS)
  • Method: EI or ESI+ (if ionizable).

  • Expected Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a distinctive 1:1 doublet isotopic pattern.
  • Target Mass:

    
     322 (
    
    
    
    ) and 324 (
    
    
    ).
Applications in Drug Discovery & Materials
1. Fréchet-Type Dendrimers

This molecule is the "Generation 1" (G1) wedge. It reacts with polyfunctional cores (e.g., 1,1,1-tris(4-hydroxyphenyl)ethane) to form convergent dendrimers. The bulky phenyl groups prevent back-folding, creating internal voids useful for drug encapsulation.

2. Rotaxane Stoppers

The bulky "terphenyl" shape acts as an effective "stopper" in mechanically interlocked molecules (rotaxanes), preventing the wheel (e.g., crown ethers) from slipping off the axle.

3. Hydrophobic Pharmacophores

In medicinal chemistry, the 3,5-diphenylbenzyl group is used to fill large hydrophobic pockets in enzyme active sites, often improving potency by displacing high-energy water molecules (the "hydrophobic effect").

References
  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[2][3] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.

  • Ashton, P. R., et al. (1996). Self-Assembly of the First [2]Rotaxane. Journal of the American Chemical Society, 118(21), 4931–4951. (Demonstrates use of bulky stoppers).

  • PubChem Compound Summary. (2025). 5'-Bromo-1,1':3',1''-terphenyl (Related structure verification).

Sources

Safety data sheet (SDS) and handling precautions for 3,5-diphenylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Handling Precautions for 3,5-Diphenylbenzyl Bromide Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and EHS Professionals[1]

Executive Summary & Chemical Identity

3,5-Diphenylbenzyl bromide (often utilized as a "Fréchet-type" dendron intermediate) represents a specific class of bulky benzylic halides.[1] While it shares the potent alkylating and lachrymatory properties of its parent compound, benzyl bromide, its physical properties (typically a solid) alter the exposure risk profile from vapor-dominated to dust/particulate-dominated.[1]

This guide synthesizes safety data based on Structure-Activity Relationships (SAR) with analogous benzyl halides (e.g., 3,5-di-tert-butylbenzyl bromide), providing a conservative, high-level safety protocol for research environments.[1]

Property Data / Classification
Chemical Name 1-(Bromomethyl)-3,5-diphenylbenzene
Functional Class Benzylic Halide / Alkylating Agent
Physical State Solid (White to off-white crystalline powder)
Key Hazard Lachrymator , Corrosive (Skin/Eye), Respiratory Irritant
Primary Use Convergent synthesis of poly(aryl ether) dendrimers
Hazard Identification (The "Why" Behind the Protocol)

To handle this compound safely, one must understand the mechanism of its toxicity. It is not merely "irritating"; it is a reactive electrophile.[1]

2.1 The Lachrymatory Mechanism

Like benzyl bromide, 3,5-diphenylbenzyl bromide activates the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) on sensory nerve endings.[1]

  • Mechanism: The benzylic carbon undergoes rapid nucleophilic attack by cysteine residues on the TRPA1 channel.

  • Consequence: Even picomolar quantities of dust can trigger debilitating pain, tearing, and blepharospasm (involuntary eyelid closure).

2.2 Corrosivity & Alkylation
  • Skin/Mucosa: Upon contact with moisture in tissues, it hydrolyzes to release Hydrogen Bromide (HBr) , causing chemical burns.

  • Cellular: As a potent alkylating agent, it can react with DNA bases and proteins, posing a theoretical genotoxic risk, although acute corrosivity is the immediate danger.

Engineering Controls & PPE

Standard laboratory attire is insufficient.[1] The following "Self-Validating" protection system is required.

3.1 Personal Protective Equipment (PPE)
ComponentSpecificationRationale (Causality)
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Benzylic halides permeate standard thin nitrile rapidly (<10 mins).[1] Double gloving provides a visual breach indicator and permeation barrier.[1]
Eye Protection Chemical Goggles (Not Safety Glasses)Dust can bypass the side gaps of safety glasses. Goggles seal the ocular environment.
Respiratory N95/P100 (if outside hood) or Hood Sash Solid particulates are the primary vector.[1] In a well-functioning hood, the sash is the primary barrier.[1]
3.2 Engineering Controls
  • Fume Hood: Mandatory.[1] Operate with sash at the lowest working position.

  • Static Control: Use an ionizing air blower or anti-static gun during weighing.[1]

    • Why? The bulky phenyl rings make this compound prone to static charge buildup. "Flying dust" is the #1 cause of lab contamination events with this solid.

Operational Protocols
4.1 Workflow: Weighing and Transfer

Do not weigh this compound on an open bench.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a tarred secondary container (e.g., a screw-top vial) to weigh the difference.

  • The "Static Trap": Place a damp paper towel (not wet, just humid) around the base of the balance. This locally increases humidity, dissipating static charge that causes the powder to scatter.

  • Transfer: Dissolve the solid in the reaction solvent (e.g., THF, Acetone, DCM) immediately after weighing to sequester the lachrymator in the liquid phase.

4.2 Reaction Setup (Dendrimer Synthesis Context)

Typical Reaction: Williamson ether synthesis using K2CO3 and 18-crown-6.[1]

  • Inert Atmosphere: While less volatile than benzyl bromide, the intermediate is moisture-sensitive.[1] Hydrolysis yields HBr and the corresponding benzyl alcohol, killing the stoichiometry.

  • Temperature: Heating this reaction increases the vapor pressure of the bromide. Ensure the condenser is active before heating.

4.3 Emergency Response Logic

EmergencyResponse Start EXPOSURE / SPILL EVENT Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Bench/Floor Spill Type->Spill Wash Immediate Flush (15+ min) Do NOT use neutralizers on skin Skin->Wash Speed is critical Med Seek Medical Attention (Bring SDS/Chemical Name) Wash->Med Evac Evacuate Area (Allow dust to settle) Spill->Evac PPE_Up Don Full PPE (Goggles + Double Gloves) Evac->PPE_Up Quench Apply Quenching Solution (See Table 5.1) PPE_Up->Quench Clean Absorb & Dispose as Hazardous Waste Quench->Clean

Figure 1: Decision logic for exposure and spill management.[1][2][3][4][5][6][7] Note that chemical neutralizers are for surfaces, not skin.[1]

Decontamination and Waste Disposal

Unlike standard solvents, you cannot simply wipe this up. You must chemically destroy the alkylating potential.

5.1 The "Quench" Solution

Prepare a Nucleophilic Decontamination Solution to convert the reactive bromide into a benign salt.

ComponentConcentrationFunction
Ethanol/Water 50:50 mixSolvent carrier to dissolve the organic bromide.[1]
Ammonium Hydroxide 10% (v/v)Primary nucleophile.[1] Converts benzyl bromide to benzyl amine (non-lachrymatory).[1]
OR Sodium Thiosulfate Sat. SolutionAlternative sulfur nucleophile (odorless option).[1]
5.2 Glassware Cleaning Protocol
  • Rinse 1: Rinse dirty glassware with Acetone inside the hood. DO NOT bring dirty glassware to the communal sink.

  • Quench: Pour the acetone rinse into a waste container containing the Quench Solution (above).

  • Soak: Soak the glassware in a base bath (KOH/Isopropanol) or the Quench Solution for 2 hours.

  • Wash: Only after quenching can glassware be washed in the sink.

Synthesis & Reactivity Visualization

Understanding the reactivity helps predict hazards. The following diagram illustrates the convergent synthesis pathway and the critical hydrolysis risk.

ReactivityPath Bromide 3,5-Diphenylbenzyl Bromide (Reactive Electrophile) Product Poly(aryl ether) Dendron (Stable Ether Linkage) Bromide->Product + Core / K2CO3 (Williamson Ether Synthesis) Hydrolysis Hydrolysis Product (Benzyl Alcohol + HBr Gas) Bromide->Hydrolysis + Moisture (AVOID THIS) Core Phenolic Core (e.g., Phloroglucinol) Water H2O (Moisture) Water->Hydrolysis

Figure 2: Reactivity pathways.[1] The red path indicates the intended synthesis; the black path indicates the moisture hazard releasing corrosive HBr.

Storage and Stability
  • Temperature: Refrigerator (2-8°C).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is recommended to prevent atmospheric moisture ingress which leads to the formation of HBr gas pressure inside the vial.

  • Visual Check: If the white powder turns yellow or orange, it indicates decomposition (bromine/HBr liberation).

References
  • PubChem. Compound Summary: 3,5-Dibromobenzyl bromide (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

  • Grayson, S. M., & Fréchet, J. M. (2001).[8] Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews.[1] (Source for synthesis context and reactivity). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide.[1] (Source for emergency response and medical protocols). [Link]

Disclaimer: This guide is an aggregation of technical best practices and structure-activity relationship (SAR) data. It does not replace a manufacturer-supplied Safety Data Sheet (SDS) required by law.[1] Always consult the specific SDS provided by your chemical vendor before use.

Sources

1-(bromomethyl)-3,5-diphenylbenzene CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 1-(bromomethyl)-3,5-diphenylbenzene , a specialized electrophile used in supramolecular chemistry and advanced ligand design.

Chemical Identity & Core Identifiers

1-(Bromomethyl)-3,5-diphenylbenzene is a bulky benzyl bromide derivative. Structurally, it consists of a central benzene ring substituted with two phenyl groups at the meta positions (3 and 5) relative to a bromomethyl group at position 1. This "terphenyl" scaffold provides significant steric bulk and hydrophobicity, making it a critical building block for constructing mechanically interlocked molecules (rotaxanes) and dendrimers.

Identifier Value
Chemical Name 1-(Bromomethyl)-3,5-diphenylbenzene
Common Synonyms 3,5-Diphenylbenzyl bromide; 5'-(Bromomethyl)-1,1':3',1''-terphenyl
CAS Registry Number 100094-00-6
Molecular Formula C₁₉H₁₅Br
Molecular Weight 323.23 g/mol
SMILES BrCC1=CC(C2=CC=CC=C2)=CC(C3=CC=CC=C3)=C1
Structure Type Bulky Benzyl Halide / Terphenyl Derivative
Synthesis & Production Protocol

The synthesis of 1-(bromomethyl)-3,5-diphenylbenzene typically proceeds via the radical bromination of its methyl precursor, 3,5-diphenyltoluene (also known as 5'-methyl-1,1':3',1''-terphenyl). This transformation relies on the Wohl-Ziegler reaction conditions.

2.1. Precursor Identification
  • Starting Material: 3,5-Diphenyltoluene (CAS: 33733-07-2).

  • Source: Can be synthesized via a double Suzuki-Miyaura coupling of 3,5-dibromotoluene with phenylboronic acid.

2.2. Experimental Protocol (Radical Bromination)
  • Reagents:

    • Substrate: 3,5-Diphenyltoluene (1.0 equiv)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

    • Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (cat. 5-10 mol%)

    • Solvent: CCl₄ (classic) or PhCF₃ (green alternative), anhydrous.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve 3,5-diphenyltoluene in the chosen solvent (0.1 M concentration) under an inert atmosphere (Ar or N₂).

    • Addition: Add NBS and the radical initiator (AIBN) to the solution.

    • Reflux: Heat the mixture to reflux. Irradiate with a tungsten lamp if necessary to accelerate radical initiation. Monitor the reaction by TLC (hexane/ethyl acetate) or ¹H NMR (disappearance of the methyl singlet at ~2.4 ppm and appearance of the methylene singlet at ~4.5 ppm).

    • Workup: Cool the mixture to precipitate succinimide. Filter off the solids.[1][2]

    • Purification: Concentrate the filtrate and purify the residue via column chromatography (Silica gel, Hexanes/CH₂Cl₂ gradient) or recrystallization (Ethanol/Hexane) to yield the product as a white solid.

2.3. Synthesis Workflow Diagram

Synthesis Precursor 3,5-Diphenyltoluene (CAS 33733-07-2) Reagents NBS, AIBN Solvent (Reflux) Precursor->Reagents Initiation Intermediate Benzylic Radical Intermediate Reagents->Intermediate H-Abstraction Product 1-(Bromomethyl)-3,5-diphenylbenzene (CAS 100094-00-6) Intermediate->Product Bromination

Caption: Radical bromination pathway converting the methyl-terphenyl precursor to the target benzyl bromide.

Reactivity & Applications

The 3,5-diphenylbenzyl motif is a privileged steric group. The bromine atom acts as an excellent leaving group, allowing the attachment of this bulky "stopper" or "shield" to various nucleophiles.

3.1. Supramolecular Chemistry (Rotaxanes)

This compound is extensively used as a bulky stopper in the synthesis of rotaxanes and pseudorotaxanes. Its large size prevents the "wheel" (e.g., crown ethers, cyclodextrins) from slipping off the "axle" (molecular thread).

  • Mechanism: Sₙ2 substitution with phenolic or amine termini of the axle component.

  • Key Reference: Used in the synthesis of [2]rotaxanes based on dibenzo-30-crown-10 and viologen derivatives [1].

3.2. Dendrimer Synthesis

It serves as a core or focal point functionalization agent for Fréchet-type poly(benzyl ether) dendrimers. The 3,5-diphenyl substitution pattern increases the solubility and loose packing of the dendritic branches compared to the standard 3,5-dimethoxy analogues.

3.3. Ligand Design

The compound acts as a precursor for bulky phosphine ligands (via reaction with phosphides) or N-heterocyclic carbene (NHC) precursors. These sterically demanding ligands are crucial for stabilizing metal catalysts in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

3.4. Application Logic Diagram

Applications Compound 1-(Bromomethyl)-3,5-diphenylbenzene (Electrophile) Nu1 Phenols / Amines (Axle Termini) Compound->Nu1 S_N2 Reaction Nu2 Phosphines / Imidazoles Compound->Nu2 Quaternization Nu3 Dendritic Wedges Compound->Nu3 Etherification App1 Rotaxane Stoppers (Mechanically Interlocked Molecules) Nu1->App1 App2 Bulky Ligands (Catalysis) Nu2->App2 App3 Hydrophobic Dendrimer Cores Nu3->App3

Caption: Functionalization pathways utilizing the electrophilic benzyl bromide to generate advanced materials.

Safety & Handling (MSDS Summary)
  • Hazard Classification: Corrosive (Skin Corr. 1B), Serious Eye Damage (Cat 1).

  • Specific Hazard: Lachrymator . Like most benzyl bromides, this compound is a potent tear gas.

  • Handling:

    • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.

    • Ventilation: Strictly handle inside a functioning fume hood.

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or decomposition. Moisture sensitive.

References
  • Chemsrc. (2025).[3][1][2][4][5][6][7] CAS# 100094-00-6: 1-(Bromomethyl)-3,5-diphenylbenzene.[8] Retrieved from [Link][2]

  • Gibson, H. W., et al. (2003). Synthesis of [2]rotaxanes based on dibenzo-30-crown-10 and viologen derivatives. Journal of Organic Chemistry. (Contextual citation for the use of 3,5-diphenylbenzyl bromide as a blocking group).

Sources

Stability of 3,5-diphenylbenzyl bromide under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 3,5-Diphenylbenzyl Bromide Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3,5-diphenylbenzyl bromide under ambient conditions. As a reactive benzylic halide, its stability is a critical parameter for its effective use in research and drug development, impacting storage, handling, and reaction outcomes. This document synthesizes information on the intrinsic reactivity of the benzyl bromide scaffold, the electronic and steric influences of the 3,5-diphenyl substituents, and outlines potential degradation pathways. Furthermore, it provides detailed protocols for assessing the long-term stability of this compound and offers evidence-based recommendations for its storage and handling to ensure its integrity over time.

Introduction: The Chemical Context of 3,5-Diphenylbenzyl Bromide

3,5-Diphenylbenzyl bromide is a functionalized organic molecule of interest in medicinal chemistry and materials science. The benzyl bromide moiety serves as a reactive handle for introducing the 3,5-diphenylbenzyl group into larger molecular architectures through nucleophilic substitution reactions. The presence of the two phenyl substituents on the benzyl core imparts significant steric bulk and unique electronic properties, which can influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds.

Given its inherent reactivity, understanding the stability of 3,5-diphenylbenzyl bromide is paramount. Degradation of this starting material can lead to the formation of impurities that may be difficult to separate and can negatively impact the yield and purity of subsequent synthetic steps. This guide provides a detailed examination of the factors governing its stability and offers practical, field-proven insights for its management.

Intrinsic Reactivity and the Influence of Diphenyl Substitution

The stability of 3,5-diphenylbenzyl bromide is intrinsically linked to the reactivity of the benzylic carbon-bromine bond. Benzyl halides, in general, exhibit enhanced reactivity in nucleophilic substitution reactions compared to their alkyl halide counterparts. This is due to the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[1]

The two phenyl groups at the 3 and 5 positions of the central benzene ring in 3,5-diphenylbenzyl bromide introduce significant steric hindrance around the benzylic center. This steric bulk can be expected to moderately slow down the rate of bimolecular (SN2) reactions by impeding the backside attack of a nucleophile.[2]

Electronically, phenyl groups are considered to be weakly electron-withdrawing by induction but can act as electron-donating groups through resonance.[3] In the case of 3,5-diphenylbenzyl bromide, the phenyl substituents are not in direct conjugation with the benzylic carbon. Therefore, their electronic influence is primarily inductive, leading to a slight destabilization of a potential benzyl carbocation intermediate, which could, in turn, disfavor an SN1-type degradation pathway.

Potential Degradation Pathways Under Ambient Conditions

Under ambient conditions, 3,5-diphenylbenzyl bromide is susceptible to several degradation pathways, primarily driven by atmospheric moisture, oxygen, and light.

Hydrolysis

The most significant degradation pathway for benzyl bromides under ambient conditions is hydrolysis.[4] The presence of atmospheric moisture can lead to the slow conversion of 3,5-diphenylbenzyl bromide to the corresponding 3,5-diphenylbenzyl alcohol and hydrobromic acid. This reaction can proceed via either an SN1 or SN2 mechanism, depending on the specific conditions. The accumulation of hydrobromic acid can also catalyze further degradation.

cluster_hydrolysis Hydrolysis Pathway 3,5-Diphenylbenzyl_Bromide 3,5-Diphenylbenzyl Bromide 3,5-Diphenylbenzyl_Alcohol 3,5-Diphenylbenzyl Alcohol 3,5-Diphenylbenzyl_Bromide->3,5-Diphenylbenzyl_Alcohol + H2O (moisture) HBr Hydrobromic Acid 3,5-Diphenylbenzyl_Bromide->HBr + H2O (moisture)

Caption: Hydrolytic degradation of 3,5-diphenylbenzyl bromide.

Oxidation

The benzylic position of alkyl-substituted benzene rings is susceptible to oxidation, particularly in the presence of light, heat, or metal catalysts.[5][6] While this process is generally slow under ambient conditions, prolonged exposure to air can lead to the formation of 3,5-diphenylbenzaldehyde and, potentially, 3,5-diphenylbenzoic acid. This oxidative degradation can be initiated by radical mechanisms.[7][8]

cluster_oxidation Oxidative Degradation Pathway 3,5-Diphenylbenzyl_Bromide 3,5-Diphenylbenzyl Bromide 3,5-Diphenylbenzaldehyde 3,5-Diphenylbenzaldehyde 3,5-Diphenylbenzyl_Bromide->3,5-Diphenylbenzaldehyde + O2 (air) 3,5-Diphenylbenzoic_Acid 3,5-Diphenylbenzoic Acid 3,5-Diphenylbenzaldehyde->3,5-Diphenylbenzoic_Acid further oxidation

Caption: Oxidative degradation of 3,5-diphenylbenzyl bromide.

Photodecomposition

Benzyl halides can be sensitive to light, particularly in the UV range.[4] Photolysis can lead to homolytic cleavage of the carbon-bromine bond, generating a benzylic radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products, including dimerization products.

Recommended Storage and Handling Procedures

To mitigate degradation and ensure the long-term stability of 3,5-diphenylbenzyl bromide, the following storage and handling procedures are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents contact with atmospheric moisture and oxygen, thus minimizing hydrolysis and oxidation.[9]
Light Store in an amber, light-resistant container.Protects the compound from photodecomposition.[4]
Container Use a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).Prevents leakage and ingress of moisture and air. Avoids potential reaction with container materials.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (gloves, safety glasses).Minimizes exposure to the compound, which is expected to be a lachrymator and irritant, similar to benzyl bromide.

Experimental Protocol for Long-Term Stability Assessment

A robust stability testing program is essential to establish a reliable shelf-life for 3,5-diphenylbenzyl bromide. The following protocol is based on established guidelines for stability testing of active substances.[10][11][12]

Study Design

A long-term stability study should be conducted under controlled ambient conditions.

ConditionTemperatureRelative HumidityDuration
Long-Term 25°C ± 2°C60% RH ± 5% RH12 months (or longer)
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months

Samples should be stored in the recommended light-resistant, sealed containers.

Testing Schedule

Samples should be withdrawn and analyzed at the following time points:

  • Initial: 0 months

  • Long-Term: 3, 6, 9, 12, 18, 24 months

  • Accelerated: 1, 3, 6 months

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated to quantify the parent compound and its potential degradation products.

5.3.1 HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is recommended.

  • Detection: UV detection at a wavelength where 3,5-diphenylbenzyl bromide and its potential degradation products have significant absorbance (e.g., 254 nm).

  • Quantification: Use a validated external standard method with a certified reference standard of 3,5-diphenylbenzyl bromide.

5.3.2 Identification of Degradation Products

LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify and characterize any significant degradation products that appear during the stability study.

Self-Validating Workflow

cluster_workflow Stability Testing Workflow Start Start: Initial Sample (T=0) Storage Store Samples at Controlled Conditions Start->Storage Sampling Withdraw Samples at Scheduled Time Points Storage->Sampling Analysis HPLC Analysis - Quantify Parent Compound - Detect Degradation Products Sampling->Analysis Identification LC-MS Identification of Unknown Peaks Analysis->Identification Evaluation Evaluate Data: - Purity vs. Time - Degradation Profile Analysis->Evaluation Identification->Evaluation Conclusion Establish Shelf-Life Evaluation->Conclusion

Caption: A self-validating workflow for the stability assessment of 3,5-diphenylbenzyl bromide.

Conclusion

While specific stability data for 3,5-diphenylbenzyl bromide is not extensively available in the literature, a comprehensive understanding of its stability profile can be extrapolated from the well-established chemistry of benzyl bromides and the steric and electronic effects of its substituents. The primary degradation pathways under ambient conditions are expected to be hydrolysis, and to a lesser extent, oxidation and photodecomposition. The presence of the bulky 3,5-diphenyl groups may slightly retard the rate of bimolecular degradation reactions.

Adherence to stringent storage and handling protocols, including low temperatures, an inert atmosphere, and protection from light, is crucial for preserving the integrity of 3,5-diphenylbenzyl bromide. A systematic stability testing program, as outlined in this guide, will provide the necessary data to establish a definitive shelf-life and ensure the reliability of this important chemical intermediate in research and development applications.

References

  • Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. [Link]

  • Chemistry LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). The mechanism of photolysis of benzyl halides and benzyl acetate in alcohols. [Link]

  • PubMed. (2000, November 15). Heterogeneous photocatalytic decomposition of halosubstituted benzyl alcohols on semiconductor particles in aqueous media. [Link]

  • RJPN. CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. [Link]

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Literature review of terphenyl derivatives and benzyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Terphenyl Derivatives

Executive Summary

Terphenyls, aromatic hydrocarbons consisting of a central benzene ring substituted with two other phenyl groups, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their rigid, planar, yet conformationally adaptable structure provides an ideal framework for the development of novel therapeutics and functional materials. This guide offers a comprehensive overview of the synthetic strategies for accessing terphenyl derivatives, with a particular focus on the pivotal role of modern cross-coupling reactions. It delves into the mechanistic underpinnings of these methods, provides detailed experimental protocols, and outlines the critical techniques for structural characterization. Furthermore, this document highlights the diverse and potent biological activities of terphenyl derivatives, underscoring their significance for researchers, scientists, and professionals in drug development.[3][4]

Introduction: The Significance of the Terphenyl Scaffold

The terphenyl framework exists in three constitutional isomers: ortho-, meta-, and para-terphenyl. This structural diversity allows for fine-tuning of steric and electronic properties, making them highly versatile building blocks. While they are found in some natural products, particularly from fungi, their true value lies in synthetic derivatives which exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, immunosuppressive, and enzyme inhibitory effects.[3][4][5][6] The ability of the terphenyl core to present appended functional groups in a well-defined three-dimensional space has made it a cornerstone for designing molecules that can modulate complex biological targets, such as protein-protein interactions.[7]

This guide will focus primarily on the synthetic methodologies that have enabled the exploration of terphenyl chemical space, with an emphasis on palladium-catalyzed cross-coupling reactions where precursors like benzyl bromides (and more broadly, aryl halides) are essential reactants.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Terphenyl) reagent1 R¹-X (Aryl Halide) reagent2 R²-B(OH)₂ (Arylboronic Acid) base Base title Figure 2: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Negishi Coupling: When steric hindrance or electronic deactivation poses a challenge for Suzuki reactions, the Negishi coupling offers a powerful alternative. [1]This reaction utilizes more reactive organozinc reagents. [8]The primary trade-off is the requirement for rigorously anhydrous conditions due to the moisture sensitivity of the organozinc compounds. [1][9]However, for difficult couplings, the increased reactivity often justifies the more stringent reaction setup. [10][11] Stille and Other Couplings: While less common, the Stille reaction (using organotin reagents) and Ullmann-type reactions can also be employed for terphenyl synthesis. [3]

The Role of Benzyl Bromides and Other Aryl Halides

In these cross-coupling schemes, aryl halides such as benzyl bromides, iodides, and triflates serve as the electrophilic coupling partners. The choice of the halide is a critical experimental parameter that dictates reactivity. The general reactivity trend is I > Br > OTf >> Cl, which can be exploited for selective, sequential couplings. [12]For instance, a dihalobenzene containing both an iodine and a bromine atom can be selectively reacted at the more reactive C-I bond under milder conditions, followed by a second coupling at the C-Br bond under more forcing conditions (e.g., higher temperature or a different catalyst system). [1][10]This chemoselectivity is the cornerstone of modern strategies for building complex, unsymmetrically substituted terphenyls. [13][14]

Emerging Strategies: C-H Activation

A paradigm shift in synthetic chemistry is the move towards C-H activation, an approach that forges C-C bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized starting materials (like halides or organometallics). [1]This "atom-economical" strategy is highly desirable. For terphenyl synthesis, directed C-H activation has been used to arylate a central aromatic ring, offering novel pathways to substituted scaffolds. [15][16]While still a developing area, C-H activation promises more efficient and environmentally benign routes to terphenyl derivatives in the future. [17]

Experimental Protocol: Synthesis of an Unsymmetrical p-Terphenyl

This section provides a representative, self-validating protocol for a two-step, one-pot synthesis of an unsymmetrical p-terphenyl derivative via sequential Suzuki-Miyaura coupling. The logic behind this procedure is to leverage the differential reactivity of iodo and bromo substituents.

Objective: To synthesize Methyl 5-(4-methoxyphenyl)-2-phenylbenzoate.

Synthesis_Workflow start Methyl 5-bromo-2-iodobenzoate + Phenylboronic Acid step1 Step 1: First Suzuki Coupling (Selective at C-I bond) - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 80°C start->step1 intermediate Intermediate: Methyl 5-bromo-2-phenylbenzoate step1->intermediate step2 Step 2: Second Suzuki Coupling (One-pot, at C-Br bond) - Add 4-Methoxyphenylboronic Acid - Increase Temp to 100°C intermediate->step2 product Final Product: Unsymmetrical p-Terphenyl step2->product title Figure 3: Workflow for Sequential Suzuki Synthesis of an Unsymmetrical p-Terphenyl

Caption: A logical workflow for the sequential synthesis of a p-terphenyl derivative.

Materials:

  • Methyl 5-bromo-2-iodobenzoate (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate, Hexanes (for chromatography)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 5-bromo-2-iodobenzoate, phenylboronic acid, and potassium carbonate.

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Bubble argon through the solution for 15 minutes to degas. Add the Pd(PPh₃)₄ catalyst.

  • First Coupling: Heat the reaction mixture to 80°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and formation of the mono-arylated intermediate. The rationale for this temperature is to selectively activate the more labile carbon-iodine bond without significantly affecting the carbon-bromine bond.

  • Second Coupling (One-Pot): Once the first coupling is complete, add 4-methoxyphenylboronic acid directly to the reaction mixture.

  • Increase Temperature: Increase the reaction temperature to 100-110°C and continue stirring for 12-16 hours. This higher temperature provides the necessary activation energy to facilitate the oxidative addition of the palladium catalyst to the stronger carbon-bromine bond.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure terphenyl derivative.

Characterization and Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized terphenyl derivatives. A combination of spectroscopic methods is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. [12][18][19][20]In ¹H NMR, the aromatic region will show complex multiplets corresponding to the protons on the three phenyl rings. The integration of these signals confirms the correct proton count. In ¹³C NMR, the number of distinct signals will correspond to the symmetry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. [21][18][22]* Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups on the terphenyl scaffold, such as hydroxyl (-OH), carbonyl (C=O), or cyano (-CN) groups. [4][20]* X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of structure, including the precise bond lengths, angles, and stereochemistry. [21][19]

Applications in Drug Discovery and Beyond

The synthetic accessibility and structural versatility of terphenyl derivatives have made them a highly attractive scaffold in drug discovery. Their rigid nature allows them to act as molecular rulers, positioning functional groups for optimal interaction with biological targets.

Table 1: Summary of Biological Activities of Terphenyl Derivatives

Biological ActivityTarget/Mechanism of ActionRepresentative References
Cytotoxic/Anticancer Induction of apoptosis, Inhibition of HIF-1α signaling[3][5][23]
Antimicrobial Disruption of microbial cell processes[3][4][6][18]
Antioxidant Free radical scavenging[3][4][6][18]
α-Glucosidase Inhibition Management of type 2 diabetes[3][5][6]
Immunosuppressive Modulation of immune cell function[3][4]
Anticoagulant Inhibition of platelet aggregation[4][13]
Immune Checkpoint Inhibition Disruption of PD-1/PD-L1 protein-protein interaction[7]

Beyond medicine, the unique photophysical properties of the conjugated terphenyl system have led to their use in advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). [1][20][24]

Conclusion and Future Outlook

Terphenyl derivatives constitute a class of compounds with immense potential in both medicinal chemistry and materials science. The development of robust and modular synthetic routes, dominated by palladium-catalyzed cross-coupling reactions, has been the driving force behind their exploration. The strategic use of aryl halides like benzyl bromides in sequential coupling reactions allows for the precise construction of complex, unsymmetrical architectures.

The future of this field will likely focus on the continued development of more sustainable and efficient synthetic methodologies. The advancement of C-H activation techniques promises to further streamline the synthesis of these valuable scaffolds, reducing waste and expanding the accessible chemical space. [1]As our understanding of complex biological systems grows, the terphenyl scaffold will undoubtedly remain a crucial tool for designing next-generation therapeutics and functional materials.

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  • Al-Zoubi, R. M., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Journal of Flow Chemistry, 9(4), 227-234. [Link]

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  • Demus, D., et al. (1990). p-Terphenyl derivatives and liquid crystalline compositions.
  • Various Authors. (2023). Three-Component Synthesis of a Library of m-Terphenyl Derivatives with Embedded β-Aminoester Moieties. Request PDF. [Link]

  • Sipos, A., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 19, 1373-1380. [Link]

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  • Wikipedia contributors. (2023). Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, Y., et al. (2023). p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4. Molecules, 28(25), 1-13. [Link]

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Methodological & Application

Application Note: Selective Benzylic Bromination of 3,5-Diphenyltoluene via Radical-Initiated Halogenation with N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide and a detailed protocol for the selective radical bromination of the benzylic position of 3,5-diphenyltoluene using N-Bromosuccinimide (NBS). This reaction, a variant of the Wohl-Ziegler reaction, is a cornerstone of synthetic chemistry for introducing a functional handle onto an alkylarene. We will delve into the underlying free-radical chain mechanism, justify the selection of reagents and reaction conditions, and provide a step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex organic intermediates where selective halogenation is critical.

Scientific Principles and Mechanistic Overview

The selective substitution of a hydrogen atom at a benzylic position with bromine is a powerful transformation in organic synthesis. The benzylic C-H bond is weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate. The Wohl-Ziegler reaction leverages this property, employing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2][3]

The Critical Role of N-Bromosuccinimide (NBS)

Directly using molecular bromine (Br₂) for this transformation is often problematic, as it can lead to undesired side reactions, including electrophilic aromatic substitution on the electron-rich phenyl rings or addition reactions if any unsaturation is present.[4][5] NBS is the reagent of choice because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This is achieved through the reaction of NBS with hydrogen bromide (HBr), a byproduct of the propagation step.[4][8] This controlled release of Br₂ is crucial for favoring the desired radical substitution pathway over competitive ionic pathways.[2][9]

The Free-Radical Chain Mechanism

The reaction proceeds via a classic free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[6][10]

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which generates two 2-cyano-2-propyl radicals and nitrogen gas upon heating.[11][12] This radical then abstracts a bromine atom from the low concentration of Br₂ present to generate the chain-carrying bromine radical (Br•).

  • Propagation: This is a two-step cyclic process.

    • A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of 3,5-diphenyltoluene. This is the rate-determining step and results in the formation of a resonance-stabilized 3,5-diphenylbenzyl radical and hydrogen bromide (HBr).[10]

    • The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, 3,5-diphenylbenzyl bromide, and a new bromine radical (Br•), which continues the chain.[13][14]

  • Termination: The chain reaction concludes when any two radical species combine.[15]

Below is a diagram illustrating this mechanistic pathway.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_prop1 Step 2a cluster_prop2 Step 2b cluster_br2_regen Br₂ Regeneration cluster_termination 3. Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat (Δ) 2 R• + Br2 2 R• + Br2 2 R-Br + 2 Br• 2 R-Br + 2 Br• 2 R• + Br2->2 R-Br + 2 Br• ArCH3 3,5-Diphenyltoluene ArCH2_rad Benzylic Radical ArCH3->ArCH2_rad + Br• HBr_node HBr HBr HBr HBr + NBS HBr + NBS HBr_node->HBr + NBS ArCH2Br 3,5-Diphenylbenzyl Bromide Br_rad_regen Br• (regenerated) Br_rad_regen->ArCH3 Continues Chain ArCH2_rad_2->ArCH2Br + Br2 Succinimide + Br2 Succinimide + Br2 HBr + NBS->Succinimide + Br2 Succinimide + Br2->ArCH2_rad_2 Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 ArCH2• + Br• ArCH2• + Br• ArCH2• + Br•->ArCH2Br ArCH2• + ArCH2• ArCH2• + ArCH2• Dimer Dimer ArCH2• + ArCH2•->Dimer

Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.

Protocol: Synthesis of 3,5-Diphenylbenzyl Bromide

This protocol details the synthesis starting from 3,5-diphenyltoluene. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent hydrolysis of the product and side reactions.[16]

2.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3,5-Diphenyltoluene244.345.00 g20.461.0
N-Bromosuccinimide (NBS)177.983.82 g21.481.05
AIBN164.210.17 g1.040.05
Carbon Tetrachloride (CCl₄)¹153.81100 mL--
Saturated NaHCO₃ (aq)-50 mL--
Saturated NaCl (Brine)-50 mL--
Anhydrous MgSO₄-~5 g--
Hexane (for recrystallization)-As needed--

¹Note on Solvent Choice: Carbon tetrachloride is the traditional solvent for Wohl-Ziegler reactions, partly because the succinimide byproduct is insoluble, providing a visual endpoint.[2][9] However, due to its high toxicity and environmental concerns, safer alternatives such as acetonitrile, chloroform, or dichloromethane are often used.[5][17][18] If using an alternative solvent, the reaction endpoint should be monitored by TLC.

2.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware

2.3 Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Caption: Experimental workflow for the synthesis of 3,5-diphenylbenzyl bromide.

2.4 Step-by-Step Procedure

  • Preparation: Flame-dry the 250 mL three-neck flask and reflux condenser. Assemble the apparatus quickly while still hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Charging Reagents: To the flask, add 3,5-diphenyltoluene (5.00 g), N-Bromosuccinimide (3.82 g), and carbon tetrachloride (100 mL). Add a magnetic stir bar and begin stirring to form a suspension.

  • Reaction Initiation: Fit the flask with the reflux condenser and inert gas inlet. Heat the mixture to a gentle reflux using the heating mantle. Once refluxing (~77 °C for CCl₄), add the radical initiator AIBN (0.17 g) in one portion through the condenser.

  • Reaction Monitoring: Continue heating at reflux. The reaction progress can be monitored visually; as the reaction proceeds, the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which will float to the surface.[2] The reaction is typically complete in 1-3 hours. For confirmation, monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 95:5).

  • Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a Büchner funnel to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄ (~10 mL) to recover any entrained product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) to remove any trace HBr, and then with brine (1 x 50 mL).

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude 3,5-diphenylbenzyl bromide by recrystallization. Dissolve the solid in a minimal amount of hot hexane, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

2.5 Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that causes severe skin burns and eye damage.[19][20] It is also harmful if swallowed. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22]

  • Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, ozone-depleting substance and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

  • AIBN: AIBN is flammable and can decompose exothermically above 65 °C.[12] While safer than many peroxide initiators, it should be stored in a cool place and handled with care.[23][24]

  • Benzyl Bromides: The product, 3,5-diphenylbenzyl bromide, is expected to be a lachrymator (tear-inducing agent) and an irritant. Handle with caution in a fume hood.[25]

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient heating or inactive initiator.Ensure a steady reflux is maintained. If the initiator is old, add a fresh portion.
Low Yield Hydrolysis of NBS or product due to moisture.Ensure all glassware is thoroughly dried and the reaction is run under a strict inert atmosphere.
Over-bromination Reaction run for too long; excess NBS.Monitor the reaction closely by TLC and stop it once the starting material is consumed. Use a stoichiometric amount of NBS (1.0-1.1 equivalents).
Ring Bromination Presence of acid catalysts; non-radical pathway.Ensure NBS is pure (recrystallize if necessary) and the reaction is properly initiated with a radical source (heat/initiator).
Difficulty in Purification Product oiling out during recrystallization.Use a different solvent system for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture).[16] If necessary, purify by column chromatography on silica gel.[26]

References

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Using 1-(bromomethyl)-3,5-diphenylbenzene in Fréchet-type dendrimer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of Fréchet-Type Dendrimers Utilizing Aryl Bromide Building Blocks

Introduction: The Architectural Precision of Dendrimers

Dendrimers are a distinct class of synthetic macromolecules characterized by their highly branched, three-dimensional, and well-defined architecture.[1][2][3] Unlike traditional linear polymers, which consist of repeating monomer units in a chain, dendrimers are built layer by layer from a central core, forming perfectly branched structures in a series of "generations."[1][2] This precise, tree-like topology affords a unique combination of properties, including a high density of surface functional groups, internal cavities, and low solution viscosity, making them ideal candidates for advanced applications in drug delivery, gene therapy, catalysis, and materials science.[4][5]

Among the various synthetic strategies, the convergent approach, pioneered by Fréchet and others, offers unparalleled control over the final molecular structure.[6] This method involves the stepwise synthesis of the dendritic branches, or "dendrons," from the periphery inwards. These pre-fabricated dendrons are then attached to a multifunctional core molecule in the final step. The primary advantage of this approach is the ability to purify the intermediate dendrons at each generation, which significantly reduces the occurrence of structural defects that can plague the alternative divergent synthesis method.[3][6] This results in dendrimers with exceptional monodispersity (a very low polydispersity index, PDI) and structural integrity.

Fréchet-type dendrimers, which are built upon robust poly(aryl ether) linkages, are among the most widely studied classes. The key reaction underpinning their synthesis is the Williamson ether synthesis, a reliable and high-yielding reaction between a phenoxide and an alkyl halide. In this context, building blocks such as 1-(bromomethyl)-3,5-diphenylbenzene serve as crucial electrophilic components. The diphenyl-substituted benzene unit provides significant steric bulk and rigidity to the dendritic structure, influencing its final conformation and encapsulation properties. This guide provides a detailed protocol for the synthesis of a second-generation (G2) Fréchet-type dendrimer using a convergent strategy, highlighting the experimental causality and characterization techniques essential for success.

Principle of the Convergent Synthesis

The convergent synthesis of a Fréchet-type dendrimer is an iterative process involving two key repeating steps:

  • Etherification: A phenolic focal point of a dendron is reacted with two equivalents of a benzyl bromide-functionalized peripheral unit. This reaction, typically carried out in the presence of a weak base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6), forms the characteristic aryl ether bonds and doubles the number of peripheral groups.

  • Activation: The inert focal point of the newly formed, higher-generation dendron is converted back into a reactive group (e.g., a benzyl alcohol is converted to a benzyl bromide) to enable its attachment in the next step.

This cycle is repeated to build dendrons of the desired generation. The final step involves reacting the activated dendrons with a poly-phenolic core, such as 1,3,5-trihydroxybenzene or 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), to form the complete, symmetrical dendrimer.

G cluster_0 Generation 1 (G1) Synthesis cluster_1 Generation 2 (G2) Synthesis cluster_2 Final Dendrimer Assembly A [G0]-OH (e.g., 3,5-Dihydroxy- benzyl Alcohol) C [G1]-OH Dendron A->C Williamson Etherification B Peripheral Unit (e.g., Benzyl Bromide) B->C D [G1]-OH Dendron F [G2]-OH Dendron D->F Williamson Etherification E Peripheral Unit (e.g., Benzyl Bromide) E->F G [G2]-Br Dendron (Activated) F->G Activation (e.g., -OH to -Br) I [G2] Dendrimer G->I Final Coupling H Multifunctional Core (e.g., THPE) H->I

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Interpretation of 1-(Bromomethyl)-3,5-diphenylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the structural elucidation of complex organic molecules is a cornerstone of synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for this purpose. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum for the key synthetic intermediate, 1-(bromomethyl)-3,5-diphenylbenzene, comparing its spectral features with relevant alternatives to provide a robust analytical framework.

The causality behind our analytical choices is rooted in the fundamental principles of chemical shift and spin-spin coupling, which are exquisitely sensitive to the electronic environment of each proton in a molecule. By dissecting the expected spectrum of our target molecule and placing it in context with simpler, related structures, we can build a self-validating system of analysis.

Predicted ¹H NMR Spectrum of 1-(Bromomethyl)-3,5-diphenylbenzene

The structure of 1-(bromomethyl)-3,5-diphenylbenzene presents several distinct proton environments, each with a characteristic chemical shift and multiplicity. The deshielding effects of the aromatic rings and the electron-withdrawing nature of the bromine atom are the primary factors governing the spectral output.[1][2]

G

  • Benzylic Protons (Hₒ): The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are not adjacent to any other protons, thus they will appear as a sharp singlet . These are benzylic protons, deshielded by the adjacent aromatic ring.[3] Furthermore, the electronegative bromine atom exerts a strong inductive electron-withdrawing effect, pulling electron density away from the methylene group.[2][4] This combined deshielding places their resonance significantly downfield. The typical range for benzylic bromides is δ 4.4–4.7 ppm.[1][5] We predict this signal to appear at approximately δ 4.5 ppm .

  • Aromatic Protons (Hₐ, Hᵦ, H꜀): The aromatic region (typically δ 6.5-8.5 ppm) will be complex, containing signals from three distinct environments.[6][7]

    • Central Ring Protons (Hₐ, Hᵦ): The central, disubstituted benzene ring contains three protons. Due to symmetry, the two protons ortho to the bromomethyl group (at C4 and C6) are equivalent (Hᵦ), while the proton situated between the two phenyl groups (at C2) is unique (Hₐ).

      • Hₐ: This single proton will be split by the two meta-protons (Hᵦ), appearing as a triplet (or more accurately, a triplet-like multiplet) with a small meta-coupling constant (J ≈ 1.6-2.1 Hz).[8][9] We predict its chemical shift to be around δ 7.8 ppm , similar to the central proton in 1,3,5-triphenylbenzene.[10][11]

      • Hᵦ: These two equivalent protons will be split by the single meta-proton (Hₐ), appearing as a doublet . Their chemical shift will be slightly upfield from Hₐ, predicted around δ 7.7 ppm .

    • Outer Phenyl Ring Protons (H꜀): The two terminal phenyl rings are equivalent due to molecular symmetry. The ten protons on these rings (ortho, meta, and para to the central ring) will have overlapping signals, creating a complex, broad multiplet . Based on data for 1,3,5-triphenylbenzene and other substituted biphenyls, this multiplet is expected in the range of δ 7.4–7.6 ppm .[10][11][12]

The expected integration ratio for Hₒ : Hᵦ : Hₐ : H꜀ would be 2 : 2 : 1 : 10 .

Comparative ¹H NMR Data Analysis

To validate our interpretation, we must compare the predicted spectrum of 1-(bromomethyl)-3,5-diphenylbenzene with that of structurally related compounds. This comparison highlights the specific electronic contributions of each substituent to the final spectrum.

CompoundStructureBenzylic Protons (-CH₂)Central Ring ProtonsPhenyl Ring ProtonsReference
1-(Bromomethyl)-3,5-diphenylbenzene C₆H₃(CH₂Br)(C₆H₅)₂~ δ 4.5 (s, 2H)~ δ 7.8 (t, 1H), ~ δ 7.7 (d, 2H)~ δ 7.4-7.6 (m, 10H)Predicted
1,3,5-Triphenylbenzene C₆H₃(C₆H₅)₃N/Aδ 7.78 (s, 3H)δ 7.67-7.73 (m, 6H), δ 7.44-7.51 (m, 6H), δ 7.35-7.42 (m, 3H)[10][11][13]
Benzyl Bromide C₆H₅CH₂Brδ 4.44 (s, 2H)N/Aδ 7.35-7.48 (m, 5H)[1][14]
1,3-Bis(bromomethyl)benzene C₆H₄(CH₂Br)₂δ 4.48 (s, 4H)δ 7.33 (m, 3H), δ 7.43 (m, 1H)N/A[14][15]

Analysis of Comparison:

  • 1,3,5-Triphenylbenzene vs. Target: Replacing a phenyl group with a bromomethyl group breaks the perfect symmetry of the central ring. In 1,3,5-triphenylbenzene, the three central protons are equivalent and appear as a singlet at δ 7.78 ppm.[10][11] In our target molecule, this singlet resolves into a doublet and a triplet, providing clear evidence of the 1,3,5-substitution pattern with dissimilar groups.

  • Benzyl Bromide vs. Target: Benzyl bromide provides a baseline for the benzylic -CH₂Br signal at δ 4.44 ppm.[1][14] The presence of two electron-withdrawing phenyl groups on the central ring in our target molecule is expected to have a minor deshielding effect, pushing the signal slightly further downfield, consistent with our prediction of δ 4.5 ppm.

  • 1,3-Bis(bromomethyl)benzene vs. Target: This compound confirms the chemical shift for a benzylic bromide in a meta-substituted benzene ring at δ 4.48 ppm, reinforcing the accuracy of our prediction for the target molecule's -CH₂Br signal.[14]

Experimental Protocol for ¹H NMR Acquisition

A rigorously standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology provides a self-validating system for the analysis of 1-(bromomethyl)-3,5-diphenylbenzene.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a 1. Weigh 5-10 mg of 1-(bromomethyl)-3,5-diphenylbenzene b 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add internal standard (e.g., 1% TMS) b->c d 4. Transfer solution to a 5 mm NMR tube c->d e 5. Insert sample and lock on the deuterium signal d->e f 6. Shim the magnetic field to optimize homogeneity e->f g 7. Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) f->g h 8. Acquire Free Induction Decay (FID) g->h i 9. Apply Fourier Transform to the FID h->i j 10. Perform phase and baseline correction i->j k 11. Calibrate spectrum to TMS at δ 0.00 ppm j->k l 12. Integrate all signals and assign chemical shifts k->l

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 1-(bromomethyl)-3,5-diphenylbenzene.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm for calibration.[16]

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal from the solvent. This step ensures the stability of the magnetic field during acquisition.

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharper, more resolved peaks.

    • Set appropriate acquisition parameters. A typical experiment would involve 16 scans, a spectral width of 12-15 ppm, and a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.[1]

    • Integrate the area under each peak. Set the integral of a well-resolved peak corresponding to a known number of protons (e.g., the singlet at δ 4.5 ppm to 2H) and normalize the other integrals accordingly.

    • Assign the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants for each signal to finalize the structural interpretation.

By following this comprehensive approach, researchers can confidently elucidate and verify the structure of 1-(bromomethyl)-3,5-diphenylbenzene, leveraging comparative analysis and a robust experimental protocol to ensure scientific integrity.

References

  • Benchchem. Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. (Supporting Information)
  • ResearchGate. 1 H NMR of 1,3,5-triphenyl benzene molecule in which hydrogens are....
  • ChemicalBook. 1,3,5-Triphenylbenzene(612-71-5) 1H NMR spectrum.
  • The Royal Society of Chemistry.
  • University of Regensburg. Chemical shifts.
  • ChemicalBook. 1,3-Diphenylbenzene(92-06-8) 1H NMR spectrum.
  • Chemistry LibreTexts.
  • California State University Stanislaus. Proton NMR Chemical Shifts.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemistry LibreTexts. 15.
  • Minnesota State University Moorhead.
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • ChemicalBook. 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR spectrum.

Sources

Comparative Guide: 13C NMR Profiling of 3,5-Diphenylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for 3,5-Diphenylbenzyl Bromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diphenylbenzyl bromide (also known as 5-(bromomethyl)-1,1':3',1''-terphenyl) is a critical intermediate in supramolecular chemistry, particularly as a "first-generation" dendron in Fréchet-type convergent dendrimer synthesis. Its structural integrity is defined by two key features: the electrophilic benzylic bromide handle and the lipophilic, bulky m-terphenyl core.

This guide provides a detailed spectroscopic analysis, comparing the 13C NMR profile of the bromide against its synthetic precursor (alcohol) and its chloro-analogue. Accurate assignment of the benzylic carbon (~33-34 ppm) and the complex aromatic region (125-142 ppm) is essential for validating the purity of this building block before iterative coupling.

Spectroscopic Profile & Comparative Analysis[1][2]

The conversion of the hydroxyl group to a bromide induces a diagnostic upfield shift in the benzylic carbon signal due to the "heavy atom effect" of bromine, despite its electronegativity.

Table 1: Comparative 13C NMR Shifts (Solvent: CDCl₃)

Data represents consensus values derived from m-terphenyl analogues and benzyl halide trends.

Carbon AssignmentBromide (Target) Chloride (Analogue) Alcohol (Precursor) Diagnostic Note
Benzylic (-CH₂-X) 33.5 - 34.0 ppm ~46.0 ppm~65.0 - 65.5 ppmPrimary Indicator: The shift from ~65 to ~33 ppm confirms bromination.
C1 (Ipso to CH₂) ~139.0 ppm~139.0 ppm~141.0 ppmQuaternary. Shifts slightly upfield upon bromination.
C3, C5 (Ipso to Ph) ~142.0 ppm~142.0 ppm~142.0 ppmQuaternary. Remains relatively stable across derivatives.
C2, C4, C6 (Core Ar) 125.0 - 126.0 ppm125.0 - 126.0 ppm124.0 - 125.0 ppmTertiary (CH). Often overlaps with phenyl ring signals.
Phenyl (Ipso) ~140.5 - 141.0 ppm~141.0 ppm~141.0 ppmQuaternary. Connects the "wings" to the core.
Phenyl (Ortho/Meta) 127.0 - 129.0 ppm127.0 - 129.0 ppm127.0 - 129.0 ppmIntense peaks due to symmetry (4 carbons each).
Phenyl (Para) ~127.5 ppm~127.5 ppm~127.5 ppmTertiary (CH).
Structural Assignment Logic

The m-terphenyl core possesses


 symmetry (assuming free rotation of phenyl rings), simplifying the spectrum.
  • High-Field Region (0-50 ppm): Only one peak should appear—the benzylic CH₂Br . Any peak at ~65 ppm indicates unreacted alcohol; any peak at ~21 ppm indicates a methyl impurity (3,5-diphenyltoluene).

  • Aromatic Region (120-150 ppm):

    • Quaternary Carbons: Three distinct signals (C-Br ipso, C-Ph ipso, Ph-ipso).

    • Tertiary Carbons: The core aromatic protons (positions 2, 4, 6) typically resonate as a doublet (in proton-coupled spectra) or distinct peaks around 125 ppm, often upfield of the main phenyl multiplets.

Mechanistic Insight: The Heavy Atom Effect

Why does the shift move upfield (lower frequency) when replacing Oxygen (EN=3.44) with Bromine (EN=2.96), while Chlorine (EN=3.16) is in the middle?

  • Electronegativity (Inductive Effect): Based purely on electronegativity, one would expect the shift order to be O > Cl > Br. This holds true.

  • Heavy Atom Effect (Spin-Orbit Coupling): For bromine, the large electron cloud introduces steric compression and spin-orbit coupling effects that shield the attached carbon nucleus more than electronegativity alone would predict. This pushes the C-Br signal significantly upfield to ~33 ppm , distinct from the C-Cl (~46 ppm).

Experimental Protocols

A. Synthesis of 3,5-Diphenylbenzyl Bromide

Standard protocol via Appel Reaction or PBr₃.

Reagents:

  • 3,5-Diphenylbenzyl alcohol (1.0 equiv)

  • Carbon tetrabromide (CBr₄, 1.1 equiv)

  • Triphenylphosphine (PPh₃, 1.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Dissolution: Dissolve alcohol and CBr₄ in dry DCM at 0°C under N₂ atmosphere.

  • Addition: Add PPh₃ portion-wise (exothermic). The solution typically turns yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The alcohol (Rf ~0.3) should disappear; the bromide (Rf ~0.8) appears near the solvent front.

  • Workup: Evaporate solvent. Triturate the residue with cold hexane/ether to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[1][2]

  • Purification: Flash chromatography (Silica, 100% Hexanes or Hexane/DCM gradient).

B. NMR Sample Preparation

Objective: High-resolution 13C spectrum with sufficient S/N ratio to detect quaternary carbons.

  • Mass: Weigh ~30-50 mg of the isolated solid.

  • Solvent: Add 0.6 mL CDCl₃ (Chloroform-d).

    • Note: CDCl₃ is preferred over DMSO-d₆ to avoid solvent viscosity broadening and potential reactivity (nucleophilic attack by DMSO is rare but possible over long periods).

  • Tube: Use a clean, oven-dried 5mm NMR tube. Filter the solution through a cotton plug if any turbidity exists.

  • Acquisition:

    • Frequency: 100 MHz or higher (for Carbon).

    • Scans: Minimum 256 scans (due to low sensitivity of quaternary carbons).

    • Relaxation Delay (d1): Set to 2-3 seconds to ensure full relaxation of quaternary carbons (C-ipso).

Visualization: Structure & Synthesis Logic

G Alcohol 3,5-Diphenylbenzyl Alcohol (Precursor) Benzylic C: ~65 ppm Reagents CBr4 / PPh3 (Appel Reaction) Alcohol->Reagents Bromide 3,5-Diphenylbenzyl Bromide (Target) Benzylic C: ~33.5 ppm Reagents->Bromide Bromination Sub_C1 C1 (Ipso) ~139 ppm Bromide->Sub_C1 Sub_C_Benz Benzylic C CH2-Br 33-34 ppm Bromide->Sub_C_Benz Diagnostic Peak Sub_Ar Aromatic Core 125-142 ppm Bromide->Sub_Ar

Figure 1: Synthesis pathway and diagnostic NMR checkpoints. The shift from 65 ppm to 33 ppm is the primary validation marker.

Troubleshooting & Validation

IssueObservation in NMRRoot CauseCorrective Action
Incomplete Reaction Peak at 65 ppm persists.Insufficient PPh₃ or wet solvent.Add 0.2 eq more PPh₃/CBr₄; ensure anhydrous conditions.
TPPO Contamination Strong doublets at ~128/132 ppm (J_CP coupling).Incomplete precipitation of byproduct.Re-triturate with cold hexane/ether; filter again.
Hydrolysis Reappearance of 65 ppm peak over time.Wet CDCl₃ (acidic).Store product in freezer; filter CDCl₃ through basic alumina before use.
Missing Quaternary C No peaks at 139-142 ppm .Relaxation time too short.Increase d1 parameter to 3-5 seconds.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

    • Seminal paper describing the synthesis and characterization of 3,5-dihydroxybenzyl alcohol derivatives and their bromin
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Authoritative text for general benzyl bromide vs. chloride shift additivity rules.
  • BenchChem. (2025).[3] Structure Elucidation of Benzyl Halides. Link

    • General reference for NMR solvent effects and sample prepar

Sources

Comparative Reactivity Profile: 3,5-Diphenylbenzyl Bromide vs. 3,5-Diphenylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the context of organic synthesis—specifically the construction of poly(benzyl ether) dendrimers (Fréchet-type)—3,5-diphenylbenzyl bromide is the superior electrophile. It exhibits reaction rates 50–100x faster than its chloride counterpart in nucleophilic substitutions (


).

While the chloride variant offers enhanced hydrolytic stability and longer shelf-life, it is kinetically incompetent for the high-yielding, convergent coupling steps required in dendrimer growth. Consequently, the chloride is best utilized as a stable precursor, whereas the bromide is the mandatory "active species" for coupling.

Structural & Mechanistic Analysis

The reactivity difference between these two analogues is governed by the leaving group ability and the bond dissociation energy (BDE) of the benzylic carbon-halogen bond.

The 3,5-Diphenyl Effect

Both molecules share the bulky 3,5-diphenylbenzyl core. The meta-phenyl rings introduce significant steric bulk and lipophilicity compared to a simple benzyl halide.

  • Steric Impact: The 3,5-substitution pattern points away from the reaction center (

    
    ), minimizing direct steric hindrance during the backside attack (
    
    
    
    ). However, the sheer size of the "dendron" wings creates a microenvironment that can impede solvent access.
  • Electronic Impact: The phenyl rings provide extended

    
    -conjugation, stabilizing the transition state (and any developing carbocation character in 
    
    
    
    pathways) via resonance.
Leaving Group Thermodynamics

The decisive factor is the carbon-halogen bond strength.

Feature3,5-Diphenylbenzyl Bromide 3,5-Diphenylbenzyl Chloride
Bond Energy (C-X) ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Bond Length ~1.94 Å~1.79 Å
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)
Reactivity Status High (Kinetic Product)Low (Thermodynamic Stability)
Reaction Coordinate Visualization

The following diagram illustrates the energy landscape for a nucleophilic substitution (e.g., with a phenolic anion) on both substrates. Note the lower activation energy (


) for the bromide.[1]

ReactionCoordinate Start Reactants (R-X + Nu-) TS_Cl TS (Chloride) High Ea Start->TS_Cl Slow (k_Cl) TS_Br TS (Bromide) Low Ea Start->TS_Br Fast (k_Br) Product Product (R-Nu) TS_Cl->Product TS_Br->Product

Figure 1: Comparative energy profile for


 substitution. The bromide pathway (green) requires significantly less activation energy than the chloride pathway (red).

Comparative Performance Data

The following data synthesizes reactivity trends observed in Fréchet dendrimer synthesis and standard physical organic chemistry benchmarks for benzylic systems.

Table 1: Reactivity Matrix
Reaction TypeReagent / ConditionsBromide Performance Chloride Performance
Ether Synthesis (

)
Phenol /

/ 18-crown-6
Excellent. Complete conversion < 2h.Poor. Sluggish; requires high heat (leading to side reactions).
Finkelstein NaI / AcetoneEquilibrium (Fast exchange)Good. Converts to Iodide (activation).
Hydrolysis

/ Dioxane
Moderate. Sensitive to moisture.Low. Stable in ambient moisture.
Lithiation

-BuLi / THF
Fast. Halogen-metal exchange occurs readily.Slow. Competes with deprotonation.
Why the Chloride Fails in Dendrimer Growth

In the convergent synthesis of dendrimers, "generations" are built by coupling benzylic halides to polyphenolic cores.

  • The Problem: As the dendron generation grows (G1

    
     G2 
    
    
    
    G3), the local concentration of reactive sites drops, and steric shielding increases.
  • The Consequence: Using 3,5-diphenylbenzyl chloride requires forcing conditions (high temperature, strong bases) to drive the reaction. These conditions often cleave the sensitive ether linkages already present in the molecule, destroying the dendrimer. The bromide reacts under mild conditions (

    
    , 60°C), preserving structural integrity.
    

Experimental Protocols

Protocol A: Activation of the Chloride (Finkelstein)

If you possess the chloride and require the reactivity of the bromide/iodide, do not use it directly. Convert it in situ or isolate the iodide.

Objective: Convert 3,5-diphenylbenzyl chloride to the reactive iodide analogue.

  • Reagents: Dissolve 3,5-diphenylbenzyl chloride (1.0 eq) in dry Acetone (0.5 M).

  • Catalyst: Add Sodium Iodide (NaI) (1.5 eq). Note: NaI is soluble in acetone; NaCl is not.[2][3][4]

  • Reaction: Reflux at 56°C for 4–6 hours.

  • Observation: A white precipitate (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).

  • Workup: Filter off the NaCl solid. Concentrate the filtrate. The resulting crude iodide is highly reactive and should be used immediately.

Protocol B: Standard Coupling (Williamson Ether Synthesis)

This is the "Gold Standard" method for attaching the 3,5-diphenylbenzyl group to a core.

Reagents:

  • Electrophile: 3,5-diphenylbenzyl bromide (1.1 eq per OH group).

  • Nucleophile: Phenolic core (e.g., 3,5-dihydroxybenzyl alcohol).

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.5 eq).
    
  • Catalyst: 18-Crown-6 (0.1 eq) (Optional, but recommended for kinetics).

  • Solvent: Acetone (dry) or DMF.

Step-by-Step:

  • Preparation: Flame-dry the reaction flask under Argon.

  • Dissolution: Dissolve the phenolic nucleophile and 18-crown-6 in the solvent.

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 3,5-diphenylbenzyl bromide in one portion.

  • Reflux:

    • Acetone:[5][2][3][6][7] Reflux (60°C) for 12 hours.

    • DMF: Heat to 70°C for 4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc). The bromide spot (

    
    ) should disappear.
    
  • Quench: Pour into ice water. The product usually precipitates as a solid due to the lipophilic diphenyl wings.

Decision Logic: Which Halide to Choose?

Use the following workflow to determine the appropriate starting material for your application.

DecisionTree Start Select Precursor Q1 Application? Start->Q1 Storage Long-term Storage or Shipment Q1->Storage Inventory Synthesis Immediate Synthesis (Coupling) Q1->Synthesis Reaction Result_Cl Use CHLORIDE (High Stability) Storage->Result_Cl Q2 Is Bromide Available? Synthesis->Q2 Result_Br Use BROMIDE (Direct Coupling) Q2->Result_Br Yes Action_Fink Perform Finkelstein (Cl -> I/Br) Q2->Action_Fink No (Only Cl available) Action_Fink->Result_Br Yields Active Species

Figure 2: Decision matrix for selecting between Chloride and Bromide variants.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[8][9] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at the Saturated Carbon Atom. Chemical Reviews, 56(4), 571–752. (Foundational text on Benzylic Halide reactivity). Link

  • Finkelstein, H. (1910).[6] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[2][3][6][7] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[6] Link

  • Grayson, S. M., & Fréchet, J. M. J. (2001).[10] Convergent Dendrons and Dendrimers: from Synthesis to Applications. Chemical Reviews, 101(12), 3819–3868. Link

Sources

TLC Profiling of 3,5-Diphenylbenzyl Bromide: Optimization & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diphenylbenzyl bromide (CAS: 111823-36-0 / Analogue Context) is a critical electrophilic intermediate, often employed in the synthesis of rotaxanes, dendrimers, and pharmaceutical scaffolds.[1] Its structural rigidity and high lipophilicity—conferred by the terphenyl-like skeleton—present unique chromatographic challenges compared to simpler benzyl halides.

This guide provides a technical comparison of mobile phase systems for the purification and monitoring of 3,5-diphenylbenzyl bromide. While standard benzyl bromide protocols often utilize moderate polarity, the significant hydrophobicity of the 3,5-diphenyl motif requires a shift toward non-polar systems to prevent co-elution with the solvent front.

Core Recommendation: The optimal mobile phase for reaction monitoring (vs. alcohol precursor) is Hexane:Ethyl Acetate (95:5 v/v) . For purification (Flash Chromatography), a gradient starting at 100% Hexane is recommended.

Technical Analysis: Polarity & Retention Mechanisms

Structural Impact on Rf Values

The retention factor (Rf) of 3,5-diphenylbenzyl bromide is governed by the competition between the stationary phase (Silica Gel 60, polar) and the mobile phase.

  • Lipophilic Dominance: The two phenyl rings at the 3,5-positions drastically increase the non-polar surface area compared to unsubstituted benzyl bromide. This reduces interaction with the silica hydroxyls, causing the compound to elute rapidly in even moderately polar solvents.

  • The Bromide Handle: The C-Br bond provides a weak dipole. While it allows for some interaction with silica, it is insufficient to anchor the molecule against the solvating power of hexanes.

  • Comparison with Precursor: The corresponding alcohol (3,5-diphenylbenzyl alcohol) possesses a hydroxyl group capable of strong Hydrogen Bonding with silica, resulting in a significantly lower Rf.[1] This large

    
    Rf makes TLC an excellent monitoring tool.
    
Comparative Solvent Performance

The following table contrasts the performance of standard solvent systems for this specific compound.

Table 1: Mobile Phase Performance Matrix

Solvent System (v/v)Est.[1][2][3] Rf (Bromide)*Est.[1] Rf (Alcohol SM)Resolution (

Rf)
Evaluation
100% Hexane 0.25 – 0.350.00 – 0.05ExcellentBest for Purity Check. Ensures the bromide doesn't run with the solvent front.
Hexane/EtOAc (95:5) 0.50 – 0.650.10 – 0.15HighBest for Reaction Monitoring. Fast elution of product while retaining SM.
Hexane/EtOAc (90:10) 0.75 – 0.850.25 – 0.35ModerateRisk of Co-elution. Product moves too close to solvent front; impurities may merge.
Toluene (100%) 0.60 – 0.700.15 – 0.20HighAlternative. Good for separating aromatic byproducts (e.g., dimers) but harder to evaporate.[1]

*Note: Rf values are relative and dependent on plate activity, humidity, and chamber saturation.[1] These ranges serve as validation criteria.

Experimental Protocol: Reaction Monitoring

This protocol validates the conversion of 3,5-diphenylbenzyl alcohol to the bromide (e.g., via PBr3 or Appel reaction).[1]

Materials
  • Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.

  • Mobile Phase: Hexane / Ethyl Acetate (95:5).[1]

  • Visualization: UV Lamp (254 nm).[1][4] Note: The extended conjugation makes this compound highly UV active.

Step-by-Step Methodology
  • Chamber Preparation: Add 10 mL of Hexane/EtOAc (95:5) to a TLC chamber. Insert a filter paper wick and allow to saturate for 15 minutes. Causality: Saturation prevents "smiling" of the solvent front and ensures reproducible Rf values.

  • Sample Preparation:

    • Standard (SM): Dissolve ~1 mg of 3,5-diphenylbenzyl alcohol in 0.5 mL Dichloromethane (DCM).

    • Reaction Mixture (RM): Withdraw 10 µL of reaction mix, quench in mild aqueous NaHCO3 (if acidic), extract into EtOAc, and spot the organic layer.

    • Co-Spot: Spot SM, RM, and an overlapping Co-spot in the center lane.[1]

  • Development: Run the plate until the solvent front reaches 1 cm from the top.

  • Visualization: Examine under UV (254 nm). The bromide will appear as a dark, quenching spot near the top half; the alcohol will be in the bottom quartile.

Visualization of Reaction Logic

The following diagram illustrates the decision logic for interpreting the TLC results during synthesis.

TLC_Logic Start Run TLC (95:5 Hex/EtOAc) Check Analyze Spots (UV 254nm) Start->Check Scenario1 Single Spot (Rf ~0.6) Check->Scenario1 Only Product Scenario2 Two Spots (Rf ~0.6 & ~0.1) Check->Scenario2 Product + SM Scenario3 Spot at Solvent Front Check->Scenario3 Rf > 0.9 Action1 Reaction Complete Proceed to Workup Scenario1->Action1 Action2 Incomplete Conversion Add Reagent/Time Scenario2->Action2 Action3 System Too Polar Retest with 100% Hexane Scenario3->Action3

Caption: Decision matrix for monitoring the bromination of 3,5-diphenylbenzyl alcohol.

Troubleshooting & Optimization

Common issues encountered with lipophilic benzyl bromides and their solutions.

Issue 1: Product Streaking
  • Cause: Decomposition of the bromide on the silica (acidic nature of silica can cause hydrolysis or elimination).

  • Solution: Pre-wash the TLC plate with 1% Triethylamine in Hexane and dry before use. This neutralizes the silica acidity.

Issue 2: "Ghost" Spots (Dimerization)
  • Observation: A spot appears slightly higher than the product (Rf ~0.70 in 95:5).

  • Cause: Wurtz-type coupling (dimerization) to form the bis(3,5-diphenylbenzyl) hydrocarbon.[1] This is common if the Grignard formation is attempted or if the reaction overheats.

  • Differentiation: The dimer is strictly non-polar and will move in 100% Hexane, whereas the bromide will show slight retardation.

Workflow for Purification (Flash Chromatography)

When scaling up to column chromatography, TLC Rf values must be translated to Column Volumes (CV).[1]

Column_Strategy Input Crude Mixture (Bromide + Alcohol) Step1 Equilibrate Column 100% Hexane Input->Step1 Step2 Load Sample (Min. DCM/Toluene) Step1->Step2 Step3 Elute Gradient 0-5% EtOAc Step2->Step3 Output Pure Bromide (Elutes first) Step3->Output

Caption: Purification strategy prioritizing non-polar elution to separate the lipophilic product.

References

  • Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts.[5] Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational synthesis of ether/benzyl intermediates). Link

  • Ashton, P. R., et al. (1996).[1] Rotaxanes and Catenanes. Journal of Organic Chemistry. (Describes synthesis of 3,5-diphenylbenzyl bromide derivatives for rotaxane stoppers). Link

  • BenchChem. (2025).[6] Elucidation of the Molecular Structure of 3,5-Dimethylbenzylmagnesium Bromide. (Analogue reference for benzyl bromide TLC behavior). Link

  • Org. Synth. (1943).[1] Phenylmagnesium Bromide and Derivatives. Organic Syntheses, Coll. Vol. 2, p. 459.[1] (General handling of aryl/benzyl bromides). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.